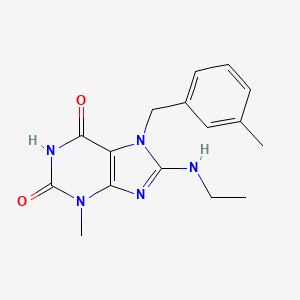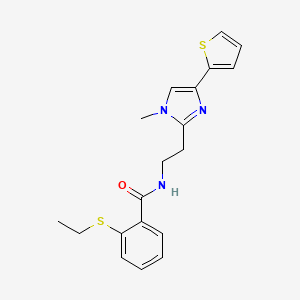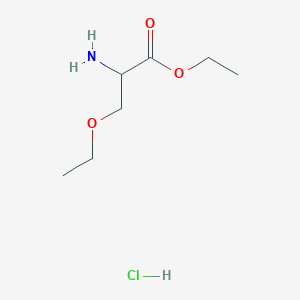![molecular formula C31H35N3O6 B2463328 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid CAS No. 2137804-08-9](/img/structure/B2463328.png)
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) group, a piperidinyl group, and a pyrrole group. The Fmoc group is a common protecting group used in peptide synthesis . The piperidinyl group is a common structural motif in many pharmaceuticals and other biologically active compounds . The pyrrole group is a heterocyclic aromatic ring, which is also found in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The Fmoc group could be removed under mildly acidic conditions, and the pyrrole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent used .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Functionalization : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a protective group utilized in the synthesis of peptides and other organic compounds. It can protect hydroxy-groups and is conveniently removed by triethylamine in dry pyridine, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982). Additionally, fluoren-9-ylmethoxycarbonyl derivatives, such as N,O-Bis-Fmoc derivatives of amino acids, are valuable for inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).
Application in Catalysis and Synthesis : The compound plays a role in catalytic processes, such as the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, indicating its utility in complex chemical reactions involving relay catalytic cascade reactions (Galenko et al., 2015). Moreover, it has been used in the synthesis of diverse molecular structures such as β-amino alcohols from methyl epoxy stearate, showing its versatility in organic synthesis (Singh & Kamboj, 2010).
Chemical Structure and Characterization
Structural Analysis : The title compound, fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate, showcases unique torsion angles compared to other Fmoc-protected amino acids. Its crystal structure reveals two intermolecular hydrogen bonds that form two-dimensional sheets, indicating its potential for forming structured compounds (Yamada et al., 2008).
Reactivity and Transformations : The compound has been involved in reactions leading to the formation of pyrroles and pyridines, such as the transformation of 3-formylchromones into these heterocyclic structures, demonstrating its reactivity and potential for creating diverse molecular architectures (Clarke et al., 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O6/c1-31(2,3)40-29(37)33-16-14-21(15-17-33)34(18-20-12-13-27(32-20)28(35)36)30(38)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-13,21,26,32H,14-19H2,1-3H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTBQNFJHVFLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=CC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2463248.png)



![N-[cyano(3,4-dichlorophenyl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B2463256.png)




![N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
![3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2463263.png)


![7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2463267.png)